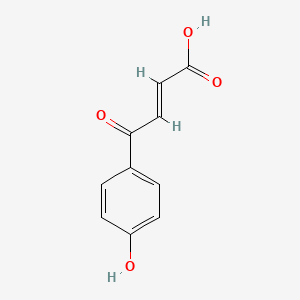

4-HYDROXYBENZOYLACRYLIC ACID

Description

Contextualization of 4-Hydroxybenzoylacrylic Acid as a Benzoylacrylic Acid Derivative

4-Hydroxybenzoylacrylic acid is structurally characterized by a benzoyl group attached to an acrylic acid backbone, with a hydroxyl (-OH) substituent at the fourth position (para-position) of the phenyl ring. This substitution is pivotal, as it modulates the electronic properties and reactivity of the entire molecule compared to its parent compound, benzoylacrylic acid. The general structure of benzoylacrylic acid derivatives consists of a highly conjugated system, which is believed to be responsible for their chemical and biological reactivity. bg.ac.rs

The presence of the carboxylic acid group, the ketone, and the carbon-carbon double bond provides multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives with tailored properties. The hydroxyl group in 4-hydroxybenzoylacrylic acid can further influence its solubility, hydrogen bonding capabilities, and potential for further functionalization.

Historical Overview of Research Pertaining to 4-Hydroxybenzoylacrylic Acid and Related Structures

Research into benzoylacrylic acid and its derivatives dates back to the early 20th century, with initial studies focusing on their synthesis and basic chemical reactivity. A common method for synthesizing these compounds involves the Friedel-Crafts acylation of an aromatic compound with maleic anhydride (B1165640). For instance, the synthesis of β-(p-hydroxybenzoyl)acrylic acid was described in a 1925 paper by Bogert and Ritter, although subsequent analysis suggested the product was actually α-(p-hydroxyphenyl)-β-(p-hydroxybenzoyl)propionic acid.

Later patents, such as one from 1951, detailed the preparation of various substituted benzoylacrylic acids, including β-(2-methyl-4-hydroxybenzoyl)acrylic acid, for applications such as fungistatic compositions. These early works laid the foundation for future explorations into the chemical and biological potential of this class of compounds. While specific historical research focusing solely on 4-hydroxybenzoylacrylic acid is not extensively documented in early literature, the broader investigation into substituted benzoylacrylic acids provided the essential context for its eventual synthesis and study.

Academic Significance of the Benzoylacrylic Acid Moiety in Organic Chemistry and Biochemistry

The benzoylacrylic acid moiety is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in compounds with diverse biological activities. nih.govnih.govufrj.brrsc.org This significance stems from the unique arrangement of functional groups within the molecule.

In organic chemistry, the conjugated enone system of benzoylacrylic acid makes it a versatile building block for the synthesis of more complex molecules, including various heterocyclic compounds. The reactivity of the α,β-unsaturated carbonyl system allows for Michael additions, cycloadditions, and other transformations, providing access to a rich diversity of chemical structures. researchgate.net

From a biochemical perspective, the benzoylacrylic acid scaffold is of great interest due to its potential to interact with biological macromolecules. The electrophilic nature of the double bond allows it to react with nucleophilic residues in proteins, such as the thiol group of cysteine. acs.org This covalent interaction is a proposed mechanism for the biological activity of many benzoylacrylic acid derivatives, including their observed antimicrobial and anticancer effects. bg.ac.rs For example, derivatives of benzoylacrylic acid have been investigated as inhibitors of enzymes like epidermal growth factor receptor (EGFR) and tubulin, which are crucial targets in cancer therapy. nih.govnih.gov The ability to modify the substituents on the phenyl ring allows for the fine-tuning of their biological activity and selectivity. bg.ac.rs

Chemical and Physical Properties of 4-Hydroxybenzoylacrylic Acid

The following table summarizes key chemical and physical properties of 4-Hydroxybenzoylacrylic acid.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₄ | fishersci.iethermofisher.com |

| Molecular Weight | 192.17 g/mol | fishersci.iethermofisher.com |

| Appearance | Yellow Solid | thermofisher.com |

| CAS Number | 24849-48-7 | thermofisher.com |

Research Findings on Benzoylacrylic Acid Derivatives

The benzoylacrylic acid scaffold has been the subject of numerous studies exploring its therapeutic potential. The table below highlights some key research findings on various derivatives.

| Derivative | Research Focus | Key Findings | Reference |

| (E)-β-(Aroyl)acrylic acids | Cytostatic activity against HeLa cells | Showed antiproliferative activity. The position and nature of substituents on the aryl ring influenced the cytostatic effect. | bg.ac.rs |

| Benzoylacrylic acid shikonin (B1681659) ester derivatives | Dual inhibitors of tubulin and EGFR | A synthesized derivative, PMMB-317, exhibited potent anti-EGFR and anti-proliferation activity against A549 lung cancer cells. | nih.gov |

| Substituted (E)-β-(benzoyl)acrylic acids | Antibacterial activity | Showed activity against Gram-positive bacteria, attributed to the conjugated benzoyl-acrylic system reacting with essential -SH groups. | bg.ac.rs |

| 3-(4-Chlorophenyl)acrylic acid derivatives | Antiproliferative activity against breast carcinoma cells | One derivative demonstrated potent cytotoxic effects and inhibited β-tubulin polymerization. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(4-hydroxyphenyl)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-6,11H,(H,13,14)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCBGQDCRBYBMK-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=CC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)/C=C/C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86690-79-1 | |

| Record name | NSC400878 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Biosynthetic and Metabolic Pathways Involving 4 Hydroxybenzoylacrylic Acid and Analogues

Precursor Roles within the Shikimate Pathway and Aromatic Amino Acid Metabolism

The shikimate pathway is a seven-step metabolic route that is indispensable for bacteria, archaea, fungi, and plants. wikipedia.orgnih.gov It serves as the primary route for the biosynthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan. wikipedia.orgpan.olsztyn.pl This pathway is absent in mammals, making its enzymes attractive targets for antimicrobial agents. nih.gov The pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) and culminates in the synthesis of chorismate, a critical metabolic precursor. nih.govpan.olsztyn.pl

Chorismate as a Central Biosynthetic Intermediate

Chorismate stands at a major metabolic crossroads, serving as the last common precursor for the three aromatic amino acids. wikipedia.orgnih.gov Beyond this role, it is the direct substrate for a variety of other essential compounds. In many microorganisms, chorismate is directly converted into 4-hydroxybenzoic acid, which is a key building block for the benzoquinone ring of ubiquinones (B1209410) (Coenzyme Q). pan.olsztyn.plsciepublish.com

The enzyme chorismate pyruvate-lyase catalyzes the direct transformation of chorismate into 4-HBA and pyruvate (B1213749). wikipedia.orgfrontiersin.org This reaction is a pivotal first step in the ubiquinone biosynthesis pathway in Escherichia coli and other gram-negative bacteria. wikipedia.orgfrontiersin.org The abundance of chorismate as a product of the shikimate pathway makes it a readily available precursor for the synthesis of 4-HBA in organisms possessing the necessary enzymes. nih.gov

Enzymatic Routes to 4-Hydroxybenzoic Acid from Phenylalanine and Tyrosine

In organisms that may lack a direct path from chorismate or utilize alternative routes, 4-HBA can be synthesized from the aromatic amino acids L-phenylalanine and L-tyrosine. frontiersin.orgasm.org In plants like Arabidopsis thaliana, it has been demonstrated that both phenylalanine and tyrosine independently contribute to the synthesis of 4-HBA. frontiersin.orgresearchgate.net

One characterized pathway in plants involves the β-oxidation of p-coumarate (4-hydroxycinnamic acid), which itself is derived from phenylalanine. researchgate.net In ascomycete yeasts, which lack the typical plant pathways, evidence points to a mandelate (B1228975) pathway that can produce 4-hydroxybenzaldehyde (B117250) from tyrosine, which can then be oxidized to 4-HBA. asm.org Furthermore, artificial multi-enzyme cascades have been constructed in microorganisms like E. coli to efficiently produce 4-HBA from L-tyrosine, demonstrating the viability of this conversion. nih.govresearchgate.netfao.org

Role of UbiC in 4-Hydroxybenzoic Acid Synthesis in Microorganisms

In many bacteria, the enzyme chorismate pyruvate-lyase, encoded by the ubiC gene, is the key player in 4-HBA biosynthesis. frontiersin.orgfrontiersin.orgnih.gov This enzyme provides a direct and efficient one-step conversion of chorismate to 4-HBA. nih.gov In Escherichia coli, UbiC is fundamental for producing the 4-HBA required for Coenzyme Q biosynthesis. frontiersin.orgnih.gov The significance of this enzyme is highlighted in metabolic engineering efforts, where overexpression of ubiC is a common strategy to increase the production of 4-HBA and its derivatives from glucose. frontiersin.orgnih.gov In Shigella sonnei, the UbiC homolog SSON_4219 has been identified as the enzyme responsible for 4-HBA production, which in turn plays a role in regulating the bacterium's physiology and virulence. nih.gov

Contribution of Enzymes like LenB2 Oxygenase to 4-Hydroxybenzoic Acid Production

An alternative enzymatic strategy for 4-HBA production from the shikimate pathway exists in the bacterium Lysobacter enzymogenes. This organism utilizes an oxygenase, LenB2, to synthesize 4-HBA. nih.govrmit.edu.vn The LenB2 enzyme acts on chorismate to produce both 4-HBA and 3-hydroxybenzoic acid (3-HBA). rmit.edu.vnresearchgate.net In L. enzymogenes, 4-HBA acts as a diffusible signaling molecule that connects the primary metabolic shikimate pathway to the biosynthesis of a unique antifungal metabolite known as Heat-stable antifungal factor (HSAF). nih.govrmit.edu.vnresearchgate.net A mutation in the lenB2 gene almost completely eliminates 4-HBA production, which significantly impairs the synthesis of HSAF, demonstrating the critical role of this enzyme in the organism's secondary metabolism. nih.govresearchgate.netmendeley.com

Enzymatic Aromatization of Cyclohexanecarboxylic Acid Derivatives

Some bacteria have evolved pathways to degrade alicyclic compounds, such as those found in petroleum products, by converting them into aromatic molecules. Corynebacterium cyclohexanicum, for instance, can degrade cyclohexanecarboxylic acid via a pathway that involves the formation of 4-hydroxybenzoic acid. nih.gov The key step is the aromatization of 4-oxocyclohexanecarboxylic acid. nih.govnih.gov This transformation is catalyzed by a two-enzyme system:

Desaturase I converts 4-oxocyclohexanecarboxylic acid into (+)-4-oxocyclohex-2-enecarboxylic acid. nih.gov

Desaturase II then acts on this intermediate, aromatizing it to 4-hydroxybenzoic acid. nih.gov

This microbial aromatization pathway is not only a means of metabolizing environmental compounds but also represents another distinct enzymatic route to the synthesis of 4-HBA. nih.gov

Interconnections with Coenzyme Q Biosynthesis

4-Hydroxybenzoic acid is the universal precursor for the benzoquinone ring of Coenzyme Q (CoQ), also known as ubiquinone, an essential lipid-soluble antioxidant and electron carrier in the mitochondrial respiratory chain. frontiersin.orgnih.govresearchgate.net The biosynthesis of CoQ is a multi-step process involving at least a dozen enzymes. nih.gov

The entry of 4-HBA into this pathway is catalyzed by the enzyme 4-hydroxybenzoate (B8730719) polyprenyltransferase (COQ2 in eukaryotes, UbiA in bacteria). frontiersin.orgnih.govnih.gov This enzyme attaches a long polyprenyl side chain to the 4-HBA ring structure. nih.govresearchgate.net Following this initial prenylation step, a series of modifications to the ring—including decarboxylation, hydroxylations, and methylations—are carried out by other "COQ" enzymes to produce the final CoQ molecule. frontiersin.orgnih.gov Because the synthesis of 4-HBA is the foundational step for the CoQ ring, any disruption in its production can lead to CoQ deficiency, a type of mitochondrial disease. frontiersin.orgnih.govnih.gov Conversely, supplementing with 4-HBA has been shown to restore CoQ biosynthesis in certain genetic deficiencies, underscoring its critical and direct role in this vital metabolic pathway. nih.gov

Data Tables

Table 1: Key Enzymes in 4-Hydroxybenzoic Acid Biosynthesis

| Enzyme | Gene (Organism) | Substrate | Product | Pathway/Role | References |

|---|---|---|---|---|---|

| Chorismate pyruvate-lyase | ubiC (E. coli, S. sonnei) | Chorismate | 4-Hydroxybenzoic acid | Coenzyme Q Biosynthesis | sciepublish.comfrontiersin.orgfrontiersin.orgnih.gov |

| LenB2 Oxygenase | lenB2 (L. enzymogenes) | Chorismate | 4-Hydroxybenzoic acid | HSAF Antifungal Production | nih.govrmit.edu.vnresearchgate.net |

| Desaturase I & II | (C. cyclohexanicum) | 4-Oxocyclohexanecarboxylic acid | 4-Hydroxybenzoic acid | Degradation of Alicyclic Compounds | nih.gov |

| 4-HBA polyprenyltransferase | COQ2 (Eukaryotes), UbiA (Bacteria) | 4-Hydroxybenzoic acid | 3-Polyprenyl-4-hydroxybenzoic acid | Coenzyme Q Biosynthesis | frontiersin.orgnih.govnih.gov |

Table 2: Overview of 4-HBA Biosynthetic Pathways

| Pathway | Organism Type | Key Precursor(s) | Key Intermediate(s) | Significance | References |

|---|---|---|---|---|---|

| Direct from Chorismate | Bacteria | Chorismate | - | Primary route for CoQ precursor synthesis | wikipedia.orgfrontiersin.orgfrontiersin.org |

| From Aromatic Amino Acids | Plants, Yeasts, Bacteria | Phenylalanine, Tyrosine | p-Coumarate, 4-Hydroxybenzaldehyde | Alternative/Primary route in certain eukaryotes | frontiersin.orgasm.orgresearchgate.net |

| Aromatization of Cyclohexanes | Bacteria | Cyclohexanecarboxylic acid | 4-Oxocyclohexanecarboxylic acid | Biodegradation of environmental pollutants | nih.govnih.govdntb.gov.ua |

Compound Names Mentioned

3-Hydroxybenzoic acid

4-Hydroxybenzaldehyde

4-Hydroxybenzoic acid

4-hydroxybenzoylacrylic acid

4-Oxocyclohex-2-enecarboxylic acid

4-Oxocyclohexanecarboxylic acid

Chorismate

Coenzyme Q (Ubiquinone)

Cyclohexanecarboxylic acid

Erythrose-4-phosphate

p-Coumarate (4-hydroxycinnamic acid)

L-Phenylalanine

L-Tyrosine

Phosphoenolpyruvate

Pyruvate

4-Hydroxybenzoic Acid as a Direct Precursor to the Benzoquinone Ring of Coenzyme Q

4-Hydroxybenzoic acid (4-HBA) is a universal and classic precursor for the biosynthesis of the redox-active benzoquinone ring of Coenzyme Q (CoQ), also known as ubiquinone. mdpi.commdpi.com CoQ is an essential lipid-soluble molecule in mitochondrial respiration, acting as an electron carrier from mitochondrial complex I/II to complex III. nih.gov The biosynthesis of CoQ is a multi-step process that is largely conserved across prokaryotes and eukaryotes. mdpi.com This process involves the attachment of a long polyisoprenoid lipid tail to the benzenoid ring of 4-HBA, followed by a series of modifications to the ring itself. mdpi.commdpi.comnih.gov

The synthesis of 4-HBA varies among different organisms. mdpi.com In the bacterium Escherichia coli, 4-HBA is produced from chorismic acid, an intermediate of the shikimate pathway, through a reaction catalyzed by the enzyme chorismate pyruvate-lyase (UbiC). mdpi.comnih.gov In eukaryotes like Saccharomyces cerevisiae (yeast), the process is more complex, deriving 4-hydroxyphenyl pyruvate from the shikimate pathway or exogenous tyrosine. mdpi.com In mammals, 4-HBA is synthesized from the dietary amino acids tyrosine and phenylalanine. mdpi.com

The critical role of 4-HBA as the benzoquinone ring precursor has been demonstrated in various studies. For instance, in cases of primary CoQ deficiency due to mutations in the CoQ biosynthetic pathway, supplementation with 4-HBA has been shown to be effective. In a mouse model of CoQ deficiency, 4-HBA supplementation rescued multisystemic disease and perinatal lethality by stimulating endogenous CoQ biosynthesis. csic.es Similarly, in human cell lines with deficiencies in the COQ2 enzyme, adding 4-HBA restored the endogenous biosynthesis of CoQ10. nih.gov

| Organism Type | Precursor(s) for 4-HBA Synthesis | Key Pathway/Enzyme | Reference |

| Bacteria (E. coli) | Chorismic Acid | Shikimate Pathway / UbiC | mdpi.comnih.gov |

| Eukaryotes (Yeast) | 4-Hydroxyphenyl Pyruvate | Shikimate Pathway / from Tyrosine | mdpi.com |

| Mammals | Tyrosine, Phenylalanine | Dietary Amino Acid Metabolism | mdpi.com |

Enzymatic Prenylation Processes in Ubiquinone Synthesis (e.g., Coq2/UbiA)

The first committed step in the final stage of Coenzyme Q biosynthesis is the enzymatic prenylation of 4-hydroxybenzoic acid (4-HBA). nih.gov This crucial reaction involves the attachment of a polyprenyl diphosphate (B83284) tail to the 4-HBA ring. nih.govmdpi.com The enzyme responsible for this condensation reaction is 4-hydroxybenzoate polyprenyltransferase. tandfonline.com This enzyme is known as UbiA in prokaryotes like E. coli and as Coq2 in eukaryotes such as Saccharomyces cerevisiae and humans. tandfonline.comnih.gov

The UbiA/Coq2 enzyme catalyzes the formation of 3-polyprenyl-4-hydroxybenzoic acid. nih.gov This prenylated intermediate then undergoes a series of modifications, including decarboxylation, hydroxylations, and methylations, to become the final CoQ molecule. nih.govmdpi.com The length of the polyprenyl tail varies between species, with CoQ8 being common in E. coli and CoQ10 in humans, a characteristic determined by the specific polyprenyl diphosphate synthase in the organism. mdpi.comfrontiersin.org

Despite the different lengths of the final CoQ product, the UbiA and Coq2 enzymes exhibit a degree of functional conservation and substrate promiscuity. nih.govtandfonline.com For example, the COQ2 gene from yeast can functionally complement a ubiA mutant in E. coli, enabling the bacterium to produce ubiquinone-8. tandfonline.com This demonstrates that the enzyme can utilize the polyprenyl diphosphate available in the host organism, even if it differs in length from its native substrate. nih.govtandfonline.com Mutations in the human COQ2 gene are associated with primary CoQ10 deficiency, leading to severe conditions like infantile multisystem diseases. nih.govnih.gov

| Enzyme Name (Prokaryotes) | Enzyme Name (Eukaryotes) | Function | Substrates | Product | Reference |

| UbiA | Coq2 | Catalyzes the prenylation of the benzoquinone ring precursor. | 4-hydroxybenzoic acid (4-HBA), Polyprenyl diphosphate | 3-Polyprenyl-4-hydroxybenzoic acid | nih.govtandfonline.comnih.gov |

Metabolic Relationships with Hydroxycinnamic Acids (e.g., p-Coumaric Acid)

p-Coumaric Acid as a Structurally Related "4-Hydroxybenzoylacrylic Acid" Synonymous Term

p-Coumaric acid is chemically known as (2E)-3-(4-hydroxyphenyl)prop-2-enoic acid or 4-hydroxycinnamic acid. wikipedia.orgnih.govchemspider.comoakwoodchemical.comsigmaaldrich.com While the user's query refers to "4-Hydroxybenzoylacrylic Acid," this appears to be a less common or potentially imprecise term. The structure of p-coumaric acid consists of a phenyl group substituted with a hydroxyl group at the para position (C4) and an acrylic acid side chain. The term "4-hydroxybenzoyl" refers to a HOC₆H₄C(O)- group, which is not the precise structure of p-coumaric acid. However, given the components of the name—"4-hydroxy," "benzoyl" (implying the benzene (B151609) ring and a carbonyl-containing group), and "acrylic acid"—it is likely referring to 4-hydroxycinnamic acid, which is the standard and widely recognized name for p-coumaric acid.

p-Coumaric acid is a key intermediate in the biosynthesis of various natural products in plants, including flavonoids and resveratrol. researchgate.netnih.govnih.gov It can also serve as an alternative ring precursor for Coenzyme Q biosynthesis in yeast and mammals. mdpi.com

| Compound Name | IUPAC Name | Chemical Formula | Key Structural Features | Reference |

| p-Coumaric Acid | (2E)-3-(4-Hydroxyphenyl)prop-2-enoic acid | C₉H₈O₃ | 4-hydroxyphenyl group, acrylic acid side chain | wikipedia.orgnih.gov |

| 4-Hydroxybenzoic Acid | 4-Hydroxybenzoic acid | C₇H₆O₃ | 4-hydroxyphenyl group, carboxylic acid group directly attached to the ring | mdpi.com |

Biosynthesis through Phenylalanine and Tyrosine Ammonia-Lyases

p-Coumaric acid is synthesized in plants and some microorganisms from the aromatic amino acids L-phenylalanine or L-tyrosine. nih.govdtu.dk The enzymes responsible for this conversion are phenylalanine ammonia-lyase (PAL) and tyrosine ammonia-lyase (TAL). researchgate.netnih.gov

The two primary pathways are:

From L-Phenylalanine : Phenylalanine ammonia-lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid. nih.govuniprot.org Subsequently, the enzyme cinnamate-4-hydroxylase (C4H) hydroxylates cinnamic acid to produce p-coumaric acid. researchgate.netdtu.dk

From L-Tyrosine : Tyrosine ammonia-lyase (TAL) directly converts L-tyrosine into p-coumaric acid through a deamination reaction. nih.govnih.gov This is a more direct and efficient pathway for p-coumaric acid synthesis. nih.gov

Some enzymes exhibit bifunctional activity, capable of acting as both PAL and TAL, converting both phenylalanine and tyrosine to their respective cinnamic acid derivatives. nih.govuniprot.org For example, the PAL from maize has been shown to possess TAL activity as well. oup.com The selection of TAL enzymes is of significant interest in metabolic engineering for the biotechnological production of p-coumaric acid and its derivatives. nih.govdtu.dk

| Enzyme | Abbreviation | Substrate | Product | Pathway | Reference |

| Phenylalanine ammonia-lyase | PAL | L-Phenylalanine | trans-Cinnamic acid | Two-step to p-coumaric acid | nih.govdtu.dk |

| Cinnamate-4-hydroxylase | C4H | trans-Cinnamic acid | p-Coumaric acid | Two-step to p-coumaric acid | researchgate.net |

| Tyrosine ammonia-lyase | TAL | L-Tyrosine | p-Coumaric acid | One-step to p-coumaric acid | nih.govnih.gov |

| Phenylalanine/tyrosine ammonia-lyase | PAL/TAL | L-Phenylalanine and L-Tyrosine | trans-Cinnamic acid and p-Coumaric acid | Bifunctional | nih.govuniprot.org |

Regulatory Aspects of Biosynthetic Pathways Involving 4-Hydroxybenzoic Acid

4-Hydroxybenzoic Acid as a Diffusible Factor Regulating Secondary Metabolite Production (e.g., Heat-Stable Antifungal Factor in Lysobacter enzymogenes)

Beyond its role as a primary metabolite precursor, 4-hydroxybenzoic acid (4-HBA) also functions as a signaling molecule, or diffusible factor, that regulates the production of secondary metabolites in certain bacteria. nih.govrmit.edu.vn A well-documented example is its role in controlling the biosynthesis of the heat-stable antifungal factor (HSAF) in the soil bacterium Lysobacter enzymogenes. nih.govrmit.edu.vnresearchgate.net

HSAF is a potential lead compound for new antibiotics. nih.gov The production of HSAF is tightly regulated, and 4-HBA, derived from the shikimate pathway, acts as a crucial signaling molecule in this regulatory network. nih.govrmit.edu.vn The biosynthesis of 4-HBA in L. enzymogenes involves an oxygenase named LenB2. nih.gov Mutation of the lenB2 gene nearly eliminates 4-HBA production, which in turn significantly reduces HSAF synthesis. nih.govrmit.edu.vn This production can be restored by the external addition of micromolar concentrations of 4-HBA. nih.gov

The regulatory mechanism involves a LysR-family transcription factor, LysRLe. nih.govresearchgate.net 4-HBA binds directly to LysRLe, which then binds to the promoter of the HSAF biosynthetic gene operon, enhancing its expression. nih.govasm.org This system effectively links the primary metabolic status of the cell (shikimate pathway activity) to the production of a specialized secondary metabolite. nih.gov Further research has identified a second transcription factor, LarR, which is also involved in the 4-HBA-dependent regulation of HSAF, indicating a complex interplay of regulatory elements. nih.govasm.org

| Bacterium | Signaling Molecule | Regulated Metabolite | Key Transcription Factor(s) | Effect of Signaling Molecule | Reference |

| Lysobacter enzymogenes | 4-Hydroxybenzoic acid (4-HBA) | Heat-Stable Antifungal Factor (HSAF) | LysRLe, LarR | Binds to LysRLe to positively regulate HSAF gene expression. | nih.govresearchgate.netnih.gov |

Transcriptional Control Mechanisms (e.g., LysR-family Transcription Factors)

The transcriptional regulation of metabolic pathways for aromatic compounds, including analogues of 4-hydroxybenzoylacrylic acid, is a critical process in many microorganisms, enabling them to adapt to various carbon sources. The LysR-type transcriptional regulators (LTTRs) represent the most abundant family of such regulators in prokaryotes. psu.edu These proteins are typically homotetramers and modulate gene expression in response to the presence of small-molecule effectors, which are often substrates or intermediates of the metabolic pathway they control. osti.govasm.org

LTTRs are characterized by a conserved structure, featuring an N-terminal DNA-binding domain with a helix-turn-helix (HTH) motif and a C-terminal effector-binding domain. psu.eduasm.org The general mechanism involves the LTTR binding to a regulatory sequence on the DNA, often in the promoter region of the target genes. This binding can occur in the absence of an effector molecule. Upon binding of a specific co-inducer, the LTTR undergoes a conformational change that alters its interaction with the DNA and often facilitates the recruitment of RNA polymerase, thereby activating transcription. nih.gov

In the context of aromatic compound degradation, several LTTRs have been extensively studied. For instance, in Acinetobacter baylyi, the degradation of aromatic compounds is controlled by multiple LTTRs, including BenM and CatM. osti.gov These regulators have overlapping functions and control the expression of genes for benzoate (B1203000) (ben operon) and catechol (cat operon) degradation. osti.govfrontiersin.org The co-inducer for these regulators is typically an early intermediate of the pathway, such as cis,cis-muconate (B1241781) for CatM and benzoate for BenM. psu.edunih.gov This ensures that the catabolic enzymes are synthesized only when their substrate is available. The genetic organization often involves the LTTR gene being located divergently from the target operon it regulates. osti.gov

The regulation can be complex, with multiple LTTRs participating in interrelated pathways. osti.gov DbdR, another LTTR from Thauera aromatica AR-1, controls the anaerobic degradation pathway of 3,5-dihydroxybenzoate (B8624769) by activating three different promoters, showcasing the ability of a single LTTR to coordinate the expression of a multi-operon gene cluster. asm.org This intricate control allows microorganisms to fine-tune their metabolic response to the availability of various aromatic compounds in the environment. nih.gov

| Regulator | Organism | Regulated Pathway | Effector Molecule(s) |

| BenM | Acinetobacter baylyi | Benzoate degradation | Benzoate |

| CatM | Acinetobacter baylyi | Catechol catabolism | cis,cis-Muconate |

| TfdR/S | Ralstonia eutropha | 2,4-Dichlorophenoxyacetate degradation | 2,4-Dichlorophenoxyacetate |

| ClcR | Pseudomonas putida | Chlorocatechol degradation | 2-Chloromuconate |

| DbdR | Thauera aromatica | 3,5-Dihydroxybenzoate degradation | Pathway Intermediate |

Non-Enzymatic Pathways Related to Biosynthetic Intermediates

Chorismate is a pivotal branch-point intermediate in the shikimate pathway, serving as the precursor for the synthesis of aromatic amino acids, folate, and other aromatic compounds in bacteria, fungi, and plants. rsc.orgwikipedia.org Beyond its enzymatic conversions, chorismate is known to be chemically unstable and can undergo non-enzymatic rearrangements, particularly under thermal stress. nih.govnih.gov

Two primary, competitive non-enzymatic reactions of chorismate in solution are a nih.govnih.gov-sigmatropic Claisen rearrangement to form prephenate and an elimination reaction that yields 4-hydroxybenzoate (4-HBA) and pyruvate. rsc.orgnih.gov The Claisen rearrangement to prephenate is generally the favored thermal reaction. rsc.org However, the elimination to 4-HBA, which proceeds via a concerted nih.govnih.gov-sigmatropic rearrangement, becomes a significant side reaction, especially at elevated temperatures. rsc.orgacs.org For example, at 60 °C, chorismate decomposes with a half-life of approximately 30 minutes, with both pathways contributing to its degradation. nih.govacs.org

The non-enzymatic formation of 4-HBA and prephenate from chorismate can lead to substrate loss in engineered microbial strains designed to produce specific aromatic compounds. nih.govresearchgate.net Studies have shown that even in yeast strains where the enzymatic conversion of chorismate to prephenate is genetically blocked, phenylpyruvate (a downstream product of prephenate) can still be formed, indicating a significant intracellular, non-enzymatic rearrangement of chorismate. nih.govresearchgate.net This highlights the intrinsic instability of chorismate and its propensity to degrade into these side products. nih.gov The enzymatic counterparts to these reactions, catalyzed by chorismate mutase and chorismate lyase, accelerate these transformations by a factor of more than 10^6 compared to the uncatalyzed thermal reactions. rsc.orgasm.org

| Reaction | Reactant | Product(s) | Reaction Type | Conditions |

| Claisen Rearrangement | Chorismate | Prephenate | nih.govnih.gov-Sigmatropic Rearrangement | Thermal (e.g., 60 °C), Aqueous Solution |

| Elimination | Chorismate | 4-Hydroxybenzoate + Pyruvate | nih.govnih.gov-Sigmatropic Rearrangement | Thermal (e.g., 60 °C), Aqueous Solution |

Chemical Synthesis and Derivatization Strategies for 4 Hydroxybenzoylacrylic Acid

Fundamental Synthetic Methodologies for the 4-Hydroxybenzoylacrylic Acid Scaffold

The synthesis of the 4-hydroxybenzoylacrylic acid core structure can be achieved through several established chemical reactions. These methods primarily involve the formation of a carbon-carbon bond between an aromatic precursor and a three-carbon acrylic acid moiety.

Friedel-Crafts Acylation Reactions Utilizing Maleic Anhydride (B1165640) and Aromatic Precursors

The Friedel-Crafts acylation is a cornerstone of organic synthesis for creating aryl ketones. organic-chemistry.orgbyjus.com This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or an anhydride, in the presence of a strong Lewis acid catalyst. organic-chemistry.orgchemistrysteps.com For the synthesis of 4-hydroxybenzoylacrylic acid, this methodology is adapted by using an aromatic precursor, such as phenol (B47542), and maleic anhydride as the acylating agent. researchgate.net

The reaction mechanism initiates with the formation of a complex between the Lewis acid (e.g., aluminum chloride, AlCl₃) and maleic anhydride. byjus.comchemistrysteps.com This complexation generates a highly electrophilic acylium ion. byjus.com The aromatic ring of the precursor then acts as a nucleophile, attacking the acylium ion to form a monoacylated product. organic-chemistry.org The resulting intermediate undergoes deprotonation to restore the aromaticity of the ring, yielding the desired benzoylacrylic acid derivative. byjus.com

Several factors can influence the outcome of the Friedel-Crafts acylation, including the choice of catalyst, solvent, and reaction temperature. While traditional methods often employ stoichiometric amounts of Lewis acids like AlCl₃, greener alternatives using catalysts like zinc oxide (ZnO) or operating under solvent-free conditions with microwave irradiation have been explored. organic-chemistry.org The regioselectivity of the acylation on substituted aromatic rings is directed by the nature of the existing substituents.

Table 1: Examples of Friedel-Crafts Acylation Reactions

| Aromatic Precursor | Acylating Agent | Catalyst | Product | Reference |

|---|---|---|---|---|

| Benzene (B151609) | Acetyl chloride | AlCl₃ | Acetophenone | researchgate.net |

| Toluene | Acetic anhydride | AlCl₃ | p-Methylacetophenone | researchgate.net |

| Arenes | Acyl chlorides/anhydrides | Lewis Acids | Monoacylated products | organic-chemistry.org |

Reactions of 4-Hydroxybenzoic Acid with Acrylic Acid and its Derivatives

An alternative synthetic route to 4-hydroxybenzoylacrylic acid and its analogs involves the direct reaction of 4-hydroxybenzoic acid with acrylic acid or its derivatives. This approach is particularly relevant for the synthesis of ester and amide derivatives of the target compound.

For instance, the synthesis of 4-geranyloxybenzoic acid is achieved by reacting 4-hydroxybenzoic acid with geranyl bromide, a derivative of acrylic acid, in the presence of a suitable base and solvent. ontosight.ai This reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 4-hydroxybenzoic acid attacks the electrophilic carbon of the geranyl derivative.

The esterification of 4-hydroxybenzoic acid can also be accomplished through reaction with various alcohols. google.com For example, short-chain esters of 4-hydroxybenzoic acid are readily obtained by reacting it with short-chain alcohols (C1-C6). google.com The synthesis of longer-chain esters can be achieved through transesterification reactions, where a short-chain ester of 4-hydroxybenzoic acid is reacted with a long-chain alcohol in the presence of a metal catalyst. google.com

The formation of amide linkages involves the reaction of 4-hydroxybenzoic acid with amines. These reactions often require the use of coupling agents to facilitate the formation of the amide bond.

Synthesis of Functionalized and Analogous 4-Hydroxybenzoylacrylic Acid Derivatives

The core structure of 4-hydroxybenzoylacrylic acid can be chemically modified to generate a diverse range of functionalized derivatives with potentially altered physicochemical and biological properties. These modifications often target the carboxylic acid and hydroxyl groups of the parent molecule.

Strategies for Ester and Amide Linkage Formation

The carboxylic acid group of 4-hydroxybenzoylacrylic acid is a prime site for derivatization to form esters and amides.

Esterification: The formation of esters can be achieved through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.org Alternatively, esters can be synthesized by reacting an alcohol with an acyl chloride derivative of 4-hydroxybenzoylacrylic acid. libretexts.org Transesterification, the exchange of the alcohol part of an ester with another alcohol, is another viable method, often catalyzed by acids or bases. organic-chemistry.org The use of microwave irradiation has been shown to significantly reduce reaction times for transesterification reactions. organic-chemistry.org

Amide Formation: Amide synthesis typically involves the reaction of the carboxylic acid or its activated derivative (like an acyl chloride) with an amine. hud.ac.ukrsc.org The direct reaction between a carboxylic acid and an amine is often facilitated by coupling reagents that activate the carboxylic acid. pulsus.com A variety of reaction conditions have been developed for amide formation, including the use of bio-based solvents like Cyrene™ to offer a more environmentally friendly alternative to traditional solvents. hud.ac.ukrsc.org

Table 2: Methods for Ester and Amide Synthesis

| Reaction | Reactants | Key Features | Reference |

|---|---|---|---|

| Fischer Esterification | Carboxylic acid, Alcohol, Acid catalyst | Reversible reaction. | libretexts.org |

| Acyl Chloride Method | Alcohol, Acyl chloride | Often faster and more efficient than esterification. | libretexts.org |

| Transesterification | Ester, Alcohol | Catalyzed by acids or bases. | organic-chemistry.org |

| Amide Formation | Carboxylic acid/Acyl chloride, Amine | Can be facilitated by coupling agents. | hud.ac.ukrsc.org |

Incorporating Heterocyclic Moieties into 4-Hydroxybenzoylacrylic Acid Derivatives (e.g., Thiazolidine (B150603), Triazole)

The incorporation of heterocyclic rings, such as thiazolidine and triazole, into the 4-hydroxybenzoylacrylic acid scaffold can lead to derivatives with novel properties.

Thiazolidine Derivatives: Thiazolidine-4-carboxylic acid and its derivatives are important heterocyclic compounds with various applications. jifro.ir The synthesis of thiazolidine derivatives often involves the condensation of a compound containing a thiol group with an aldehyde or ketone. For example, 2-aryl-thiazolidine-4-carboxylic acid derivatives can be synthesized from L-cysteine hydrochloride. nih.gov The thiazolidin-4-one ring, a related structure, can be synthesized through a three-component reaction involving an amine, a carbonyl compound, and a mercapto-acid. researchgate.net Modifications at positions 2, 3, and 5 of the thiazolidin-4-one ring are common strategies to create new derivatives. mdpi.com

Triazole Derivatives: Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. nih.gov There are two isomeric forms: 1,2,3-triazole and 1,2,4-triazole (B32235). nih.gov The synthesis of 1,2,4-triazole derivatives can be achieved through various methods, including the reaction of carboxylic acids with hydrazinophthalazine. researchgate.net The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction, is a widely used method for synthesizing 1,4-disubstituted 1,2,3-triazoles. nih.gov Triazole moieties are incorporated into various molecules to access a wide range of pharmacological activities. imist.ma

Regioselective and Stereoselective Synthesis of Isomeric Forms

The synthesis of specific isomers of 4-hydroxybenzoylacrylic acid derivatives is crucial when a particular spatial arrangement of atoms is required for a desired function.

Regioselective Synthesis: Regioselectivity refers to the control of the position at which a chemical bond is formed. In the context of 4-hydroxybenzoylacrylic acid, this is particularly relevant when introducing substituents onto the aromatic ring or other parts of the molecule. For example, the Friedel-Crafts acylation of substituted phenols can yield different regioisomers depending on the directing effects of the substituents. researchgate.net Similarly, the alkylation of multifunctional compounds like 4,6-diaryl-2-oxonicotinonitrile can lead to different N-alkylated products depending on the reaction conditions and the alkylating agent used. ekb.eg

Stereoselective Synthesis: Stereoselectivity is the preferential formation of one stereoisomer over another. This is critical when synthesizing chiral molecules. For 4-hydroxybenzoylacrylic acid derivatives that may contain stereocenters, stereoselective synthesis aims to produce a single enantiomer or diastereomer. Various strategies can be employed, including the use of chiral catalysts, chiral auxiliaries, or starting from enantiomerically pure precursors. umontpellier.fr For instance, the stereoselective synthesis of γ-hydroxy-α-amino acids can be achieved using enzymatic cascade reactions. researchgate.net Similarly, the stereoselective synthesis of carbocyclic analogues of nucleosides has been developed using methods that control the diastereomeric outcome of key reaction steps. beilstein-journals.org

Development of Novel Hydroxamic Acid Derivatives Based on the Scaffold

Hydroxamic acids are a significant class of compounds in medicinal chemistry, often synthesized from carboxylic acids or their corresponding esters. nih.goveurjchem.com The conversion involves reacting the carboxylic acid functionality with hydroxylamine (B1172632) or a protected form of it, often facilitated by a coupling agent to form the N-hydroxyamide group. nih.govresearchgate.net

A thorough review of existing literature reveals a significant gap in the specific synthesis and characterization of hydroxamic acid derivatives based on the 4-hydroxybenzoylacrylic acid scaffold. While numerous studies detail the synthesis of hydroxamic acids from a wide array of carboxylic acids for various applications, organic-chemistry.orgresearchgate.net and patents exist that mention derivatives of 4-hydroxybenzoylacrylic acid, the specific data and research findings for its hydroxamic acid derivatives are not publicly available. patentguru.comgoogle.com This lack of information prevents a detailed discussion of their synthesis, properties, and potential applications.

Advanced Synthetic Approaches

Modern organic synthesis increasingly emphasizes the use of efficient and environmentally benign methods. This includes the adoption of advanced catalytic systems and adherence to the principles of green chemistry.

Modern Catalytic Methods in Benzoylacrylic Acid Synthesis

The use of catalysis is fundamental to modern chemistry, aiming to enhance reaction rates, improve selectivity, and reduce waste. psu.edu In the context of synthesizing benzoylacrylic acids, catalytic approaches could include the use of solid acid catalysts to replace traditional, more hazardous Lewis acids like aluminum chloride in Friedel-Crafts reactions. wiley-vch.de Heterogeneous catalysts offer advantages such as easier separation from the reaction mixture and potential for recycling, contributing to a more sustainable process. psu.edu

However, specific research detailing the application of modern catalytic methods, such as palladium-catalyzed cross-coupling reactions or advanced solid acid catalysis, directly to the synthesis of 4-hydroxybenzoylacrylic acid is not well-documented in the available literature. While these methods are established for other organic transformations, their adaptation for this particular compound has not been a focus of published research.

Application of Green Chemistry Principles in 4-Hydroxybenzoylacrylic Acid Synthesis

Green chemistry principles advocate for the design of chemical processes that minimize the use and generation of hazardous substances. pitt.edu This can involve using safer solvents like water or ionic liquids, employing renewable feedstocks, and designing reactions with high atom economy. wiley-vch.demdpi.com

For instance, a greener synthesis of 4-hydroxybenzoic acid from renewable sources has been reported, showcasing a move away from petrochemical-based routes. nih.gov However, the extension of these green principles to the synthesis of 4-hydroxybenzoylacrylic acid is not explicitly detailed in current scientific literature. The conventional synthesis via Friedel-Crafts reaction often involves stoichiometric amounts of Lewis acids and organic solvents, which present environmental and safety challenges. The development of a catalytic, solvent-minimized, or water-based synthesis for 4-hydroxybenzoylacrylic acid would represent a significant advancement in line with green chemistry principles, but such studies are not currently available.

Mechanistic and Enzymological Studies of 4 Hydroxybenzoylacrylic Acid Reactivity

Intramolecular Reaction Mechanisms of the 4-Hydroxybenzoylacrylic Acid Core

The unique structure of 4-hydroxybenzoylacrylic acid, featuring a phenol (B47542), a ketone, a carboxylic acid, and an α,β-unsaturated system, allows for a range of intramolecular reactions. These are primarily governed by the interplay of the nucleophilic phenolic hydroxyl group and the electrophilic centers within the acrylic acid moiety.

The formation of 4-oxochroman-2-carboxylic acids from 4-hydroxybenzoylacrylic acid is a classic example of an intramolecular 1,4-conjugate addition, also known as an oxa-Michael reaction. nih.govwikipedia.org In this reaction, the phenolic hydroxyl group acts as a nucleophile, attacking the electrophilic β-carbon of the α,β-unsaturated carbonyl system.

The general mechanism proceeds as follows:

Deprotonation: A base removes the acidic proton from the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.

Nucleophilic Attack: The phenoxide oxygen attacks the β-carbon of the acrylic acid moiety. This is a conjugate addition, driven by the electron-withdrawing nature of the adjacent carbonyl and carboxyl groups.

Cyclization: This attack results in the formation of a new carbon-oxygen bond, leading to a six-membered heterocyclic ring.

Protonation: An intermediate enolate is formed, which is then protonated at the α-carbon to yield the final, stable 4-oxochroman-2-carboxylic acid product.

Research in this area has often focused on achieving enantioselectivity in these cyclizations, employing chiral catalysts to control the stereochemical outcome. nih.gov Studies have shown that the acidity of the phenolic nucleophile is a critical factor; more acidic phenols tend to facilitate the reaction. acs.org The reaction is a powerful method for the synthesis of chroman and chromone (B188151) scaffolds, which are prevalent in many biologically active molecules. nih.govnih.govresearchgate.net

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Base-mediated deprotonation of the phenolic hydroxyl group. | Phenoxide ion |

| 2 | Intramolecular nucleophilic attack of the phenoxide on the β-carbon of the α,β-unsaturated system (Oxa-Michael Addition). | Enolate intermediate |

| 3 | Protonation of the enolate at the α-carbon. | Final product (4-Oxochroman-2-carboxylic acid) |

The reactivity of 4-hydroxybenzoylacrylic acid is defined by the distribution of electron density across its functional groups, creating distinct nucleophilic and electrophilic sites. masterorganicchemistry.comnih.gov Understanding these sites is crucial for predicting its chemical behavior.

Nucleophilic Sites:

Phenolic Oxygen: The lone pairs of electrons on the hydroxyl oxygen make it a primary nucleophilic center. masterorganicchemistry.com Its nucleophilicity is enhanced upon deprotonation to a phenoxide.

Carboxylate Oxygen: The carboxylate group, formed upon deprotonation of the carboxylic acid, also possesses nucleophilic character, although it is generally less reactive in addition reactions than the phenoxide.

Electrophilic Sites:

β-Carbon: This is a major electrophilic site due to its position in the α,β-unsaturated system. It is susceptible to attack by nucleophiles in a conjugate addition. masterorganicchemistry.com

Ketone Carbonyl Carbon: The carbon atom of the benzoyl ketone is electrophilic and can be attacked by nucleophiles in a 1,2-addition.

Carboxyl Carbon: The carbon of the carboxylic acid group is also an electrophilic center, though generally less reactive towards nucleophilic attack than the ketone carbonyl.

The interplay between these sites dictates the molecule's reactivity. For instance, the intramolecular cyclization described in section 4.1.1 is a direct result of the interaction between the nucleophilic phenolic oxygen and the electrophilic β-carbon. nih.gov

| Site Type | Location on Molecule | Type of Reaction |

|---|---|---|

| Nucleophilic | Phenolic Hydroxyl Group (Oxygen) | Nucleophilic attack, especially after deprotonation. |

| Electrophilic | β-Carbon of the acrylic moiety | 1,4-Conjugate Addition (Michael Addition). wikipedia.org |

| Electrophilic | Ketone Carbonyl Carbon | 1,2-Nucleophilic Addition. |

| Electrophilic | Carboxylic Acid Carbon | Nucleophilic Acyl Substitution (after activation). |

Enzymatic Reaction Mechanisms Relevant to 4-Hydroxybenzoylacrylic Acid

While not a direct substrate in primary metabolism, the structural motifs of 4-hydroxybenzoylacrylic acid are found in various biological pathways. The enzymatic mechanisms for the formation and transformation of related compounds, such as 4-hydroxybenzoate (B8730719), provide insight into potential biocatalytic applications.

4-Hydroxybenzoate, a key precursor in the biosynthesis of ubiquinone (Coenzyme Q), is synthesized from chorismate by the enzyme chorismate pyruvate-lyase (CPL), encoded by the ubiC gene in Escherichia coli. uniprot.orgwikipedia.orgebi.ac.uk This reaction is a crucial entry point for the production of this essential electron carrier. nih.gov

The mechanism involves the removal of the pyruvate (B1213749) side chain from chorismate and the subsequent aromatization of the ring:

Binding: Chorismate binds to the active site of the enzyme.

Elimination: The enzyme catalyzes a concerted reaction involving the cleavage of the C-O bond of the enolpyruvyl side chain and the elimination of a proton from the C4 hydroxyl group.

Aromatization: This elimination of pyruvate leads directly to the formation of the stable aromatic ring of 4-hydroxybenzoate.

The reaction is highly efficient and does not require any metal cofactors. ebi.ac.uk Interestingly, the enzyme is subject to product inhibition, where high concentrations of 4-hydroxybenzoate can bind to the active site and prevent further conversion of chorismate, acting as a feedback control mechanism for the ubiquinone pathway. researchgate.net

Enzymatic aromatization is a key biological process, most notably catalyzed by the enzyme aromatase (a member of the cytochrome P450 superfamily), which is responsible for the final step in estrogen biosynthesis from androgens. wikipedia.orgnih.gov This process involves the conversion of a non-aromatic ring into an aromatic one.

The general mechanism of aromatase involves three successive oxidative steps:

First Hydroxylation: The C19 methyl group of the androgen substrate is hydroxylated.

Second Hydroxylation: The resulting hydroxymethyl group is further oxidized to an aldehyde.

Aromatization: The C10-C19 bond is cleaved, leading to the release of formic acid and the aromatization of the A-ring to form the phenolic ring characteristic of estrogens. nih.govacs.orgergogenics.org

While this specific mechanism is for steroid biosynthesis, it highlights a common enzymatic strategy for creating aromatic rings through oxidative processes. Similar enzymatic logic could be applied to the synthesis or modification of other phenolic compounds.

Coenzyme A (CoA) is a ubiquitous and essential cofactor in metabolism, primarily involved in the activation of carboxylic acids. wikipedia.orgbritannica.com Carboxylic acids themselves are often not reactive enough for certain biochemical transformations. CoA activates them by forming a high-energy thioester linkage. nih.govnih.gov

The activation process involves:

Thioester Formation: The carboxyl group of a carboxylic acid reacts with the thiol group (-SH) of Coenzyme A. This reaction is typically ATP-dependent and catalyzed by an acyl-CoA synthetase.

Increased Electrophilicity: The resulting acyl-CoA thioester is much more reactive than the free carboxylic acid. The carbonyl carbon of the thioester is significantly more electrophilic, making it susceptible to nucleophilic attack.

This "activation" is fundamental to numerous metabolic pathways, including:

Fatty Acid Oxidation and Synthesis: Fatty acids are converted to their acyl-CoA derivatives before being broken down or built up. wikipedia.org

Citric Acid Cycle: Acetyl-CoA, the activated form of acetic acid, is the entry point into this central metabolic pathway. wikipedia.org

In biocatalytic cascades, activating a carboxylic acid moiety like the one in 4-hydroxybenzoylacrylic acid with CoA would render it susceptible to a variety of subsequent enzymatic transformations, such as condensation, reduction, or transfer reactions. youtube.com

| Compound/Enzyme | Role/Function | Relevance |

|---|---|---|

| 4-Oxochroman-2-carboxylic acid | Product of intramolecular cyclization. | Demonstrates the intrinsic reactivity of the 4-hydroxybenzoylacrylic acid core. |

| Chorismate | Precursor to 4-hydroxybenzoate. | Illustrates the biosynthetic origin of a key structural component. |

| Chorismate pyruvate-lyase (UbiC) | Enzyme that converts chorismate to 4-hydroxybenzoate. uniprot.org | Provides a model for enzymatic aromatization and pyruvate elimination. wikipedia.org |

| Aromatase (CYP19A1) | Enzyme that converts androgens to estrogens. nih.gov | Represents a well-studied mechanism of enzymatic aromatization. wikipedia.org |

| Coenzyme A (CoA) | Activates carboxylic acids by forming thioesters. wikipedia.org | A general mechanism for increasing the reactivity of carboxylic acids in biocatalysis. nih.gov |

Reductase Enzyme Activities on Acyl-ACP/CoA Substrates (e.g., FabG)

Reductase enzymes play a crucial role in metabolic pathways by catalyzing reduction reactions. A prominent example is the β-ketoacyl-acyl carrier protein (ACP) reductase, commonly known as FabG. This enzyme is an essential component of the type II fatty acid synthase (FAS-II) system found in bacteria. nih.gov The primary function of FabG is to catalyze the NADPH-dependent reduction of β-ketoacyl-ACP substrates to their corresponding (R)-3-hydroxyacyl-ACP products, a critical step in the fatty acid elongation cycle. nih.govresearchgate.net

FabG is not only active on its natural acyl-ACP substrates but can also reduce non-natural substrates like acetoacetyl-CoA, which is often used in spectrophotometric assays to measure enzyme activity by monitoring NADPH oxidation. nih.govresearchgate.net The enzyme's structure includes a highly conserved catalytic triad (B1167595) (typically Ser-Tyr-Lys) and a Rossmann fold motif for binding the NADPH cofactor. nih.gov

The interaction between FabG and the acyl carrier protein (ACP) is critical for substrate delivery. Studies on E. coli FabG have identified specific residues, such as Arginine 129 and Arginine 172, located at the entrance of the active site tunnel, which are crucial for docking with ACP. researchgate.net This interaction facilitates the transfer of the growing acyl chain from ACP into the enzyme's active site for reduction. researchgate.net The modulation of FabG activity has been shown to influence the types of molecules produced in related pathways, such as determining the acyl chain lengths of 3-oxo-homoserine lactones in Pseudomonas aeruginosa. nih.gov While direct studies on 4-hydroxybenzoylacrylic acid as a substrate for FabG are not detailed in the available literature, the enzyme's mechanism provides a framework for understanding the potential reduction of acrylic acid moieties attached to a benzoyl group.

Characteristics of β-ketoacyl-ACP Reductase (FabG)

| Feature | Description | Significance |

|---|---|---|

| Enzyme Class | Oxidoreductase (Short-chain dehydrogenase/reductase - SDR family) | Catalyzes reduction-oxidation reactions. nih.gov |

| Metabolic Pathway | Type II Fatty Acid Synthesis (FAS-II) | Essential for bacterial fatty acid elongation. nih.gov |

| Cofactor | NADPH | Provides the hydride ion for the reduction of the keto group. researchgate.net |

| Natural Substrates | β-ketoacyl-Acyl Carrier Protein (ACP) | Intermediates in the fatty acid synthesis cycle. researchgate.net |

| Assay Substrates | Acetoacetyl-CoA, 3-oxodecanoyl-N-acetylcysteamine | Used for in vitro kinetic analysis. researchgate.net |

| Key Binding Residues | Arg129 and Arg172 (in E. coli) | Crucial for interaction with and binding of the Acyl Carrier Protein (ACP). researchgate.net |

Kinetic Isotope Effects in Enzyme-Catalyzed Reactions

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions. A KIE is observed when an atom in a reactant is replaced by one of its heavier isotopes, resulting in a change in the reaction rate. This change occurs because the heavier isotope forms a stronger bond, requiring more energy to break, which can slow down the rate-limiting step of a reaction if that bond is cleaved.

Deuterium (B1214612) KIEs, where hydrogen is replaced by deuterium, are commonly used. For example, studies on phenylalanine hydroxylase, which hydroxylates phenylalanine to tyrosine, have utilized deuterium KIEs to probe its chemical mechanism. nih.govnih.gov A "normal" KIE (kH/kD > 1) typically indicates that a C-H bond is broken in the rate-determining step. Conversely, an "inverse" KIE (kH/kD < 1) can suggest changes in hybridization from sp2 to sp3 at the transition state or other mechanistic nuances. nih.gov

Solvent Isotope Effects (SIEs) are measured by comparing reaction rates in H₂O and D₂O. semanticscholar.orgmdpi.com Inverse solvent kinetic isotope effects (SKIEs), where the reaction is faster in D₂O, can occur when a rapid equilibrium precedes the rate-limiting step. mdpi.com This phenomenon is often attributed to the fractionation of protons and deuterons between the solvent and the enzyme's functional groups, such as the thiol group of a catalytic cysteine. semanticscholar.orgmdpi.com For instance, an inverse SKIE was observed for malate (B86768) synthase when using a deuterated substrate, indicating that deprotonation is a rate-limiting step. mdpi.com Analyzing these effects provides detailed insight into transition states and helps identify which steps in a complex catalytic cycle are the slowest.

Summary of Kinetic Isotope Effects (KIEs) in Mechanistic Studies

| Isotope Effect Type | Observation | General Mechanistic Implication | Example Enzyme (from literature) |

|---|---|---|---|

| Primary Deuterium KIE | kH/kD > 1 (Normal) | Cleavage of a C-H bond is part of the rate-determining step. | Phenylalanine Hydroxylase (tautomerization step). nih.govnih.gov |

| Primary Deuterium KIE | kH/kD < 1 (Inverse) | A non-covalent step is rate-limiting, or there is an increase in bonding at the labeled position in the transition state. | Phenylalanine Hydroxylase (mutant I234D, oxygen addition step). nih.gov |

| Solvent KIE (SKIE) | kH₂O/kD₂O < 1 (Inverse) | Often due to a pre-equilibrium step where a protonated species is more reactive, and the proton has a lower fractionation factor in the transition state. | Papain, Malate Synthase. mdpi.com |

| Solvent KIE (SKIE) | kH₂O/kD₂O > 1 (Normal) | Proton transfer is involved in the rate-limiting step. | General acid-base catalysis. |

Structure-Reactivity and Structure-Function Relationship Investigations

Structure-reactivity and structure-function relationship studies are fundamental to understanding how a molecule's chemical structure influences its reactivity and biological activity. These investigations typically involve synthesizing a series of analogues of a parent compound and measuring how systematic structural modifications affect a specific outcome, such as reaction rate or enzyme inhibition.

A relevant example is the study of the hydrolysis of 4-hydroxybenzoyl-CoA and its para-substituted analogues, catalyzed by 4-hydroxybenzoyl-CoA thioesterase. unm.edu In this research, the second-order rate constant (k₂) for the base-catalyzed hydrolysis and the kinetic parameters (kcat and Km) for the enzyme-catalyzed reaction were determined. For the non-enzymatic base-catalyzed reaction, a linear relationship was found when plotting the logarithm of the rate constant against the Hammett σ value of the para-substituents, yielding a slope (ρ) of 1.5. unm.edu This indicates that electron-withdrawing groups at the para position increase the electrophilicity of the thioester carbonyl carbon, thus accelerating the rate of hydrolysis.

In the context of the enzyme-catalyzed reaction, the kcat/Km values defined the substrate specificity, and the study identified Asp32 as a key residue for substrate recognition. unm.edudrugbank.com

Structure-Activity Relationship Findings for Related Phenolic Acids

| Compound Class | Structural Feature Modified | Observed Effect on Activity/Reactivity | Reference |

|---|---|---|---|

| 4-Hydroxybenzoyl-CoA Analogues | Electron-withdrawing/donating para-substituents | Electron-withdrawing groups increased the rate of base-catalyzed hydrolysis (linear free-energy relationship). unm.edu | unm.edu |

| Hydroxycinnamic Acid Derivatives | Presence of para-hydroxyl group | Critical for synergistic cytotoxicity with carnosic acid. nih.gov | nih.gov |

| Hydroxycinnamic Acid Derivatives | Presence of C7-C8 double bond | A major requirement for enhancing calcitriol-induced cell differentiation. nih.gov | nih.gov |

| Hydroxycinnamic Acid Derivatives | Esterification of the carboxyl group | Methyl ester was required for synergistic cytotoxicity with carnosic acid. nih.gov | nih.gov |

| 1-beta-O-Acyl Glucuronides | Steric hindrance around the ester carbonyl | Increased steric hindrance (e.g., α,α-dimethyl substitution) decreased the degradation rate. nih.gov | nih.gov |

Advanced Analytical Methodologies for 4 Hydroxybenzoylacrylic Acid Research

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic methods are fundamental in the analysis of 4-hydroxybenzoylacrylic acid, enabling its separation from complex mixtures and its precise quantification.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity of 4-hydroxybenzoylacrylic acid and for its preparative isolation. The technique's high resolution and sensitivity make it ideal for separating the target compound from impurities, starting materials, and byproducts. A typical HPLC method would involve a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an aqueous solution with a mild acid (e.g., formic acid or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation. Detection is commonly performed using a UV detector, as the aromatic ring and conjugated system in 4-hydroxybenzoylacrylic acid exhibit strong UV absorbance. For purity assessment, the peak area of 4-hydroxybenzoylacrylic acid is compared to the total area of all peaks in the chromatogram. For isolation, fractions corresponding to the desired peak are collected.

Table 1: Illustrative HPLC Parameters for Purity Analysis of 4-Hydroxybenzoylacrylic Acid

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B in 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC) for Volatile Metabolites and Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. However, 4-hydroxybenzoylacrylic acid itself is not sufficiently volatile for direct GC analysis due to its carboxylic acid and hydroxyl functional groups. Therefore, derivatization is a necessary step to convert it into a more volatile and thermally stable compound. jfda-online.com Common derivatization methods include silylation, which targets the hydroxyl and carboxylic acid groups, or esterification of the carboxylic acid followed by silylation of the hydroxyl group. For instance, reacting 4-hydroxybenzoylacrylic acid with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) will produce its trimethylsilyl (B98337) (TMS) derivative. nist.gov These derivatives can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on their characteristic fragmentation patterns. This approach is particularly useful for studying the metabolism of 4-hydroxybenzoylacrylic acid, as it allows for the detection and quantification of its volatile metabolites in biological samples. mendeley.com

Table 2: Example of GC-MS Conditions for the Analysis of Derivatized 4-Hydroxybenzoylacrylic Acid

| Parameter | Value |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (10 min) |

| MS Ion Source | Electron Ionization (EI), 70 eV |

| MS Quadrupole Temp | 150 °C |

| MS Source Temp | 230 °C |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

Method Development and Validation for Quantitative Analysis in Complex Matrices

The quantitative analysis of 4-hydroxybenzoylacrylic acid in complex matrices, such as biological fluids or environmental samples, requires the development and validation of robust analytical methods. cstti.com This process ensures the reliability, accuracy, and precision of the analytical data. Key validation parameters, as often stipulated by regulatory guidelines, include selectivity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). scispace.comresearchgate.net

Method development typically begins with the optimization of sample preparation to extract the analyte from the matrix and remove interferences. This may involve techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation. Chromatographic conditions, including the choice of column, mobile phase composition, and detector settings, are then fine-tuned to achieve good resolution and sensitivity for the analyte.

Validation involves a series of experiments to demonstrate the method's performance. For instance, accuracy is assessed by analyzing samples with known concentrations of the analyte, while precision is determined by the degree of agreement among a series of measurements. nih.gov Linearity is established by demonstrating a proportional relationship between the analytical signal and the concentration of the analyte over a defined range.

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the structural elucidation of 4-hydroxybenzoylacrylic acid, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H-NMR and ¹³C-NMR provide valuable information about the carbon-hydrogen framework of 4-hydroxybenzoylacrylic acid.

In the ¹H-NMR spectrum, the chemical shifts, integration, and coupling patterns of the proton signals reveal the number of different types of protons and their connectivity. For 4-hydroxybenzoylacrylic acid, one would expect to see signals for the aromatic protons, the vinylic protons of the acrylic acid moiety, and the hydroxyl proton. The aromatic protons will typically appear as a set of doublets, characteristic of a para-substituted benzene (B151609) ring. The vinylic protons will also likely appear as doublets due to their coupling to each other.

The ¹³C-NMR spectrum provides information about the different carbon environments in the molecule. Signals for the carbonyl carbons of the carboxylic acid and the ketone, the aromatic carbons, and the vinylic carbons would be expected at characteristic chemical shifts.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4-Hydroxybenzoylacrylic Acid

| Atom | ¹H-NMR (ppm) | ¹³C-NMR (ppm) |

|---|---|---|

| Aromatic CH (ortho to OH) | ~6.9 | ~116 |

| Aromatic CH (ortho to C=O) | ~7.9 | ~131 |

| Vinylic CH (α to COOH) | ~6.5 | ~130 |

| Vinylic CH (β to COOH) | ~7.7 | ~145 |

| C-OH | - | ~162 |

| C=O (ketone) | - | ~190 |

| C=O (acid) | - | ~168 |

| C-C=O | - | ~130 |

| OH | Variable | - |

| COOH | Variable | - |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of 4-hydroxybenzoylacrylic acid.

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. The IR spectrum of 4-hydroxybenzoylacrylic acid would be expected to show a broad absorption band for the hydroxyl (-OH) group of the phenol (B47542) and the carboxylic acid, typically in the region of 3500-2500 cm⁻¹. A strong absorption band for the carbonyl (C=O) stretching of the carboxylic acid would appear around 1700-1725 cm⁻¹, while the ketone carbonyl stretch would be observed at a slightly lower frequency, around 1650-1680 cm⁻¹. The C=C stretching of the aromatic ring and the acrylic moiety would be visible in the 1600-1450 cm⁻¹ region.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the benzoyl group and the acrylic acid moiety, which form a conjugated system, will result in strong UV absorption. The wavelength of maximum absorption (λmax) is indicative of the extent of conjugation. One would expect to observe intense absorption bands in the UV region, likely between 250 and 350 nm, corresponding to π → π* transitions within the conjugated system. libretexts.org

Table 4: Characteristic IR Absorption Bands and Expected UV-Vis Maxima for 4-Hydroxybenzoylacrylic Acid

| Spectroscopic Technique | Feature | Wavenumber (cm⁻¹) / Wavelength (nm) |

|---|---|---|

| IR | O-H stretch (phenol and carboxylic acid) | 3500 - 2500 (broad) |

| C=O stretch (carboxylic acid) | 1725 - 1700 | |

| C=O stretch (ketone) | 1680 - 1650 | |

| C=C stretch (aromatic and alkene) | 1600 - 1450 | |

| UV-Vis | λmax (π → π* transition) | ~280 - 320 |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby establishing the molecular weight of a compound. When coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC), it allows for the precise identification and quantification of 4-Hydroxybenzoylacrylic acid in complex mixtures. The molecular ion peak for 4-Hydroxybenzoylacrylic acid is observed at an m/z of 164, corresponding to its molecular weight. ijpar.com

Tandem mass spectrometry (MS/MS) further enhances structural analysis by subjecting a selected precursor ion to fragmentation, generating a unique pattern of product ions that serves as a molecular fingerprint. nih.govscielo.br This fragmentation pattern provides valuable information about the compound's chemical structure.

In the analysis of 4-Hydroxybenzoylacrylic acid using electrospray ionization in negative mode (ESI-), a common fragmentation pathway involves the neutral loss of carbon dioxide (CO2), which has a mass of 44 Daltons (Da). scielo.br This process leads to the formation of a prominent fragment ion at m/z 119. scielo.br Further fragmentation of the m/z 119 ion can occur, yielding additional characteristic product ions that aid in definitive identification.

For analysis by gas chromatography-mass spectrometry (GC-MS), 4-Hydroxybenzoylacrylic acid is often derivatized, for example, by trimethylsilylation (TMS), to increase its volatility. The electron ionization (EI) mass spectra of these derivatives exhibit specific fragmentation patterns that are highly useful for identification and quantification, especially at trace levels in complex environmental or biological samples. nih.gov The fragmentation pathways of TMS derivatives of 4-Hydroxybenzoylacrylic acid have been elucidated through low-energy collision-induced dissociation (CID) MS/MS, accurate mass measurements, and the use of 13C labeling. nih.gov

The table below summarizes key mass spectrometric data for the analysis of 4-Hydroxybenzoylacrylic acid.

| Analytical Technique | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Characteristic Neutral Loss | Reference |

| ESI-MS/MS | 163 [M-H]⁻ | 119 | CO₂ (44 Da) | scielo.br |

| EI-MS (TMS derivative) | Varies with derivative | Specific to TMS derivative fragmentation | - | nih.gov |

| ESI-MS | 165 [M+H]⁺ | - | - | acgpubs.org |

Isotopic Labeling and Tracer Studies for Pathway Mapping

Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule within a biological system. By introducing a compound containing a stable isotope, such as Carbon-13 (13C), researchers can follow its incorporation into downstream metabolites, thereby mapping out biosynthetic and metabolic pathways. nih.gov

In the context of 4-Hydroxybenzoylacrylic acid, stable isotope labeling (SIL) studies have been instrumental in understanding its role in phenylpropanoid metabolism. For instance, feeding experiments with 13C-labeled 4-Hydroxybenzoylacrylic acid (specifically, 13C₃-p-coumaric acid) in flax seedlings have been used to trace the biosynthetic fluxes towards the formation of lignans (B1203133), oligolignols, and other hydroxycinnamic acid conjugates. nih.gov

The incorporation of the 13C label from 4-Hydroxybenzoylacrylic acid into various metabolites is tracked using mass spectrometry. The resulting mass shifts in the detected ions provide unequivocal evidence of the biochemical relationships between the precursor and its products. nih.gov This methodology allows for the confident structural identification of novel metabolites and provides insights into the sequence of enzymatic reactions in a pathway. nih.gov

Tracer studies with isotopically labeled 4-Hydroxybenzoylacrylic acid have revealed, for example, that in flax seedlings, the biosynthesis of chicoric acid proceeds through the successive hydroxylation of p-coumaroyl tartaric acid esters. nih.gov This finding was made possible by observing the transfer of the 13C label from 4-Hydroxybenzoylacrylic acid to chicoric acid and its intermediates.

The table below provides an overview of the application of isotopic labeling in the study of 4-Hydroxybenzoylacrylic acid.

| Isotopic Label | Precursor Compound | Organism/System | Key Findings | Reference |

| 13C | 13C₃-p-coumaric acid | Flax seedlings (Linum usitatissimum L.) | Mapped biosynthetic fluxes to lignans and oligolignols; elucidated the chicoric acid biosynthetic pathway. | nih.gov |

Computational Chemistry and Molecular Modeling of 4 Hydroxybenzoylacrylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular geometries, energies, and various electronic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.gov For 4-hydroxybenzoylacrylic acid, DFT would be employed to perform a geometry optimization. This process systematically alters the molecule's geometry to find the arrangement of atoms that corresponds to the lowest energy, known as the equilibrium geometry. youtube.comyoutube.com

The optimization yields crucial data, including:

Bond Lengths: The precise distances between bonded atoms.